1-Bromo-4,4-dimethylcyclohex-1-ene
Overview
Description
1-Bromo-4,4-dimethylcyclohex-1-ene is an organic compound with the molecular formula C₈H₁₃Br. It is characterized by a bromine atom attached to a cyclohexene ring that is substituted with two methyl groups at the 4-position. This compound is a colorless to pale yellow liquid and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethylcyclohex-1-ene. This reaction typically uses bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,4-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form 4,4-dimethylcyclohex-1-ene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products:
Substitution: 4,4-Dimethylcyclohexanol or 4,4-dimethylcyclohexylamine.
Elimination: 4,4-Dimethylcyclohex-1-ene.
Oxidation: 4,4-Dimethylcyclohexanone.
Scientific Research Applications
1-Bromo-4,4-dimethylcyclohex-1-ene is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of brominated compounds with biological activity.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-4,4-dimethylcyclohex-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond.
Comparison with Similar Compounds
1-Bromo-4,4-dimethylcyclohex-1-ene can be compared with other brominated cyclohexene derivatives:
1-Bromo-3,3-dimethylcyclohex-1-ene: Similar structure but with methyl groups at the 3-position.
1-Bromo-4-methylcyclohex-1-ene: Contains only one methyl group at the 4-position.
1-Bromo-2,2-dimethylcyclohex-1-ene: Methyl groups at the 2-position.
Uniqueness: The presence of two methyl groups at the 4-position in this compound provides steric hindrance, influencing its reactivity and the selectivity of its chemical reactions. This makes it distinct from other brominated cyclohexene derivatives.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Biological Activity
1-Bromo-4,4-dimethylcyclohex-1-ene is a brominated cycloalkene that has garnered attention in medicinal chemistry and biological research due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound (C₈H₁₃Br) is characterized by the presence of a bromine atom and two methyl groups at the 4-position of the cyclohexene ring. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily influenced by its chemical reactivity. The compound can undergo various reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (NH₂R) through bimolecular nucleophilic substitution (S_N2) mechanisms .
- Elimination Reactions : Under basic conditions, it can undergo dehydrohalogenation to form alkenes, which may exhibit different biological activities .
- Oxidation Reactions : The compound can be oxidized to form alcohols or ketones using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
Medicinal Chemistry Applications
Research indicates that this compound is being investigated for its potential as a building block in drug development. Its brominated structure is advantageous for creating compounds with specific biological activities. For instance, brominated compounds are often explored for their antimicrobial and anticancer properties.
Case Studies and Research Findings
A variety of studies have examined the biological effects of this compound:
- Anticancer Activity : In vitro studies have shown that derivatives of 1-bromo compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the formation of reactive intermediates that interact with cellular targets .
- Enzyme Inhibition : Some studies have focused on the ability of this compound to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted to affect hydrogen sulfide metabolism in cancer cells, potentially influencing tumor growth and survival rates .
- Biochemical Pathways : The compound's interaction with various biochemical pathways has been documented. For instance, it can modulate signaling pathways related to oxidative stress and apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other similar brominated compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Bromo-3,3-dimethylcyclohex-1-ene | Methyl groups at the 3-position | Potentially similar anticancer effects |
1-Bromo-4-methylcyclohex-1-ene | Contains one methyl group at the 4-position | Varies in reactivity |
2-Bromo-4,4-dimethylcyclohex-1-ene | One bromine atom | Different reactivity profile |
The presence of two methyl groups at the 4-position in this compound enhances steric hindrance, influencing its reactivity compared to other brominated cyclohexenes .
Properties
IUPAC Name |
1-bromo-4,4-dimethylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-8(2)5-3-7(9)4-6-8/h3H,4-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKVINDPKZRTAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674345 | |
Record name | 1-Bromo-4,4-dimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-13-7 | |
Record name | 1-Bromo-4,4-dimethylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4,4-dimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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